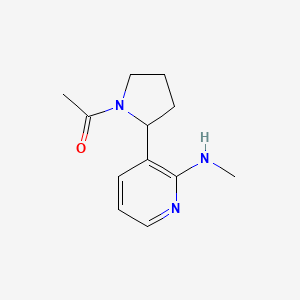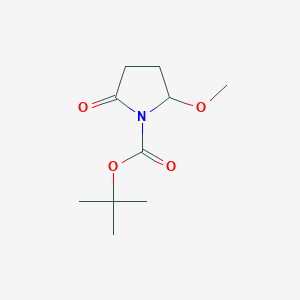
2-(2-(Methylamino)pyridin-3-yl)piperidine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(メチルアミノ)ピリジン-3-イル)ピペリジン-1-カルバルデヒドは、医薬品化学において重要な役割を果たすピペリジン環とピリジン環を特徴とする複雑な有機化合物です。
2. 製法
合成経路と反応条件: 2-(2-(メチルアミノ)ピリジン-3-イル)ピペリジン-1-カルバルデヒドの合成は、一般的に多段階有機反応を伴います。一般的な方法の1つは、ピペリジン環を形成した後、ピリジン部分を導入することです。このプロセスには、多くの場合、以下が含まれます。
環化反応: ピペリジン環を形成します。
アミノ化反応: メチルアミノ基を導入します。
ホルミル化反応: カルバルデヒド基を付加します。
工業生産方法: この化合物の工業生産には、高収率と高純度を確保するために最適化された反応条件が使用される場合があります。これには以下が含まれます。
触媒: 反応を加速します。
制御された温度と圧力: 反応効率を維持します。
精製技術: 再結晶またはクロマトグラフィーなど、目的の生成物を単離します。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Methylamino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the pyridine moiety. The process often involves:
Cyclization reactions: to form the piperidine ring.
Amination reactions: to introduce the methylamino group.
Formylation reactions: to add the carbaldehyde group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: to accelerate the reaction.
Controlled temperature and pressure: to maintain reaction efficiency.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
反応の種類: 2-(2-(メチルアミノ)ピリジン-3-イル)ピペリジン-1-カルバルデヒドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸またはケトンを形成するために酸化される可能性があります。
還元: 還元反応は、カルバルデヒド基をアルコールに変換することができます。
置換: この化合物は、特にピリジン環で求核置換反応に参加することができます。
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウム (KMnO4)、三酸化クロム (CrO3)。
還元剤: 水素化ホウ素ナトリウム (NaBH4)、水素化リチウムアルミニウム (LiAlH4)。
置換試薬: ハロゲン、アルキル化剤。
主な生成物:
酸化: カルボン酸またはケトンの形成。
還元: アルコールの形成。
置換: さまざまな置換誘導体の形成。
4. 科学研究への応用
2-(2-(メチルアミノ)ピリジン-3-イル)ピペリジン-1-カルバルデヒドは、科学研究においていくつかの応用があります。
化学: 複雑な有機分子の合成における中間体として使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 薬物開発のための前駆体など、その潜在的な治療特性について調査されています。
産業: ファインケミカルや医薬品の製造に使用されています。
科学的研究の応用
2-(2-(Methylamino)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
2-(2-(メチルアミノ)ピリジン-3-イル)ピペリジン-1-カルバルデヒドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、次のようにすることができます。
酵素または受容体に結合する: その活性を変化させ、生物学的効果をもたらします。
代謝経路に参加する: 生体分子の合成または分解を変化させます。
シグナル伝達経路を調節する: 細胞間コミュニケーションと応答に影響を与えます。
類似化合物:
2-(2-(アミノ)ピリジン-3-イル)ピペリジン-1-カルバルデヒド: メチル基がないため、反応性と生物活性が異なります。
2-(2-(メチルアミノ)ピリジン-3-イル)ピペリジン-1-メタノール: カルバルデヒド基がアルコールに還元されているため、化学的性質が変化しています。
2-(2-(メチルアミノ)ピリジン-3-イル)ピペリジン-1-カルボン酸: カルバルデヒド基がカルボン酸に酸化されているため、反応性が変化しています。
類似化合物との比較
2-(2-(Amino)pyridin-3-yl)piperidine-1-carbaldehyde: Lacks the methyl group, leading to different reactivity and biological activity.
2-(2-(Methylamino)pyridin-3-yl)piperidine-1-methanol: The carbaldehyde group is reduced to an alcohol, altering its chemical properties.
2-(2-(Methylamino)pyridin-3-yl)piperidine-1-carboxylic acid: The carbaldehyde group is oxidized to a carboxylic acid, changing its reactivity.
特性
分子式 |
C12H17N3O |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
2-[2-(methylamino)pyridin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C12H17N3O/c1-13-12-10(5-4-7-14-12)11-6-2-3-8-15(11)9-16/h4-5,7,9,11H,2-3,6,8H2,1H3,(H,13,14) |
InChIキー |
IKUIHEBCJCQYQH-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=CC=N1)C2CCCCN2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide](/img/structure/B11800798.png)










